阿洛夫定

描述

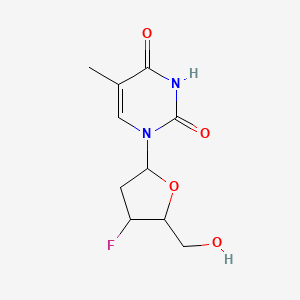

阿洛夫定,也称为氟胸腺嘧啶,是一种最初被开发为抗病毒剂的合成核苷类似物。它是胸腺嘧啶的衍生物,其中 3’-羟基被氟原子取代。阿洛夫定主要针对其治疗病毒感染,特别是人类免疫缺陷病毒 (HIV) 和乙型肝炎病毒 (HBV) 的潜力进行研究。 但由于毒性问题,它的开发被终止了 .

科学研究应用

Antiviral Applications

HIV Treatment

Alovudine was originally designed to inhibit reverse transcriptase in HIV-infected patients. A notable study demonstrated that a four-week course of alovudine at a low dose (2 mg/day) resulted in a modest but significant reduction in viral load among patients who were experiencing treatment failure with other antiretroviral therapies. The study involved 72 patients and reported a mean viral load change of -0.42 log(10) copies/mL in the highest dose group compared to placebo, indicating its potential utility as part of combination therapy in HIV management .

Oncology Applications

Acute Myeloid Leukemia (AML)

Recent research has shifted focus to alovudine's effects on cancer cells, particularly in AML. Alovudine acts as an inhibitor of mitochondrial DNA polymerase gamma (POLG), leading to the depletion of mitochondrial DNA within leukemic cells. This mechanism has been shown to reduce cell proliferation and viability while promoting monocytic differentiation in AML cells.

In Vivo Studies

In animal models, systemic administration of alovudine led to a reduction in leukemic growth by approximately 70% without observable toxicity. Mice treated with alovudine showed no significant changes in body weight or organ histology, indicating a favorable safety profile .

Research Findings and Case Studies

作用机制

阿洛夫定通过抑制 DNA 聚合酶发挥作用。它被逆转录酶掺入病毒 DNA 中,导致链终止并抑制病毒复制。在这种情况在线粒体 DNA 聚合酶 γ 中,阿洛夫定优先掺入线粒体 DNA 中,导致线粒体 DNA 耗竭并损害线粒体功能。 这种机制在癌症研究中特别相关,因为线粒体功能在细胞增殖和存活中起着至关重要的作用 .

生化分析

Biochemical Properties

Alovudine is a thymidine dideoxynucleoside analog . It is phosphorylated by nucleoside kinases into its active form . Alovudine selectively and potently inhibits polymerase γ , the sole mitochondrial DNA polymerase . In acute myeloid leukemia (AML) cells, alovudine depletes mitochondrial DNA, reduces mitochondrial encoded proteins, and decreases basal oxygen consumption .

Cellular Effects

In AML cells, alovudine decreases cell proliferation and viability . It also promotes monocytic differentiation in AML cells . The effects on AML differentiation were found to be independent of reductions in oxidative phosphorylation or respiratory chain proteins .

Molecular Mechanism

Alovudine exerts its effects at the molecular level by inhibiting polymerase γ . This leads to the depletion of mitochondrial DNA, reduction of mitochondrial encoded proteins, and decrease in basal oxygen consumption .

Temporal Effects in Laboratory Settings

Alovudine’s effects on AML cells were observed over a period of 6 days of treatment . During this time, alovudine decreased mitochondrial DNA by over 95% in AML cells .

Dosage Effects in Animal Models

In animal models, systemic administration of alovudine reduced leukemic growth without evidence of toxicity . The dosage used in these studies was 50 mg/kg .

Metabolic Pathways

Alovudine is involved in the metabolic pathway of mitochondrial DNA replication . It inhibits polymerase γ, which is responsible for the replication of mitochondrial DNA .

Transport and Distribution

It is known that alovudine is transported into cells where it inhibits polymerase γ .

Subcellular Localization

Given its role as an inhibitor of mitochondrial DNA polymerase γ, it is likely that alovudine localizes to the mitochondria where it exerts its effects .

准备方法

合成路线和反应条件

阿洛夫定的合成涉及胸腺嘧啶的氟化。一种常见的方法包括使用二乙氨基硫三氟化物 (DAST) 作为氟化剂。该反应通常在温和条件下进行,其中胸腺嘧啶在无水溶剂(例如二氯甲烷)中与 DAST 反应。 该反应以高选择性和纯度生成阿洛夫定 .

工业生产方法

阿洛夫定的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 在工业环境中,通常使用连续流动反应器和先进的纯化技术,例如高效液相色谱 (HPLC),以实现所需的产物质量 .

化学反应分析

反应类型

阿洛夫定会发生各种化学反应,包括:

氧化: 阿洛夫定可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将阿洛夫定转化为其脱氧类似物。

取代: 亲核取代反应可以将氟原子替换为其他官能团.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 亲核试剂如叠氮化钠和硫醇可用于取代反应.

形成的主要产物

氧化: 阿洛夫定的氧代衍生物。

还原: 阿洛夫定的脱氧类似物。

取代: 根据所用亲核试剂的不同,各种取代衍生物.

相似化合物的比较

阿洛夫定在结构上类似于其他核苷类似物,如齐多夫定 (AZT) 和拉米夫定。 3’-位的独特氟取代使其与其他类似物区别开来。这种取代增强了其稳定性和对酶降解的抵抗力。 与齐多夫定和拉米夫定相比,阿洛夫定在抑制病毒复制方面显示出更高的效力,但也表现出更高的毒性,这导致其在临床开发中被终止 .

类似化合物的清单

- 齐多夫定 (AZT)

- 拉米夫定

- 司他夫定

- 阿巴卡韦

- 替诺福韦

生物活性

Alovudine, also known as 3'-Fluoro-3'-deoxythymidine, is a thymidine analog that has garnered interest for its biological activity, particularly in the context of viral infections and cancer treatment. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Alovudine functions primarily as an inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses such as HIV. By mimicking natural nucleotides, it interferes with viral RNA transcription into DNA, thereby inhibiting viral replication. Additionally, alovudine has been identified as a selective inhibitor of mitochondrial DNA polymerase γ, which plays a vital role in mitochondrial DNA replication and maintenance. This inhibition can lead to reduced mitochondrial DNA levels in certain cell types, impacting cellular metabolism and proliferation .

1. HIV Treatment

Alovudine has been investigated for its efficacy against HIV, particularly strains resistant to other nucleoside reverse transcriptase inhibitors (NRTIs). Clinical studies have demonstrated that alovudine can effectively inhibit the replication of these resistant strains in vitro. Its unique mechanism allows it to maintain antiviral activity even in the presence of mutations that confer resistance to other NRTIs .

2. Cancer Therapy

Recent studies have highlighted alovudine's potential in treating acute myeloid leukemia (AML). In preclinical models, alovudine treatment resulted in:

- Depletion of mitochondrial DNA in AML cells.

- Reduced oxygen consumption and cell proliferation.

- Promotion of monocytic differentiation in AML cells.

These effects suggest that alovudine may offer a novel approach to AML therapy by targeting mitochondrial functions and promoting differentiation independent of oxidative phosphorylation pathways .

Case Studies and Clinical Trials

Several studies have contributed to our understanding of alovudine's biological activity:

Pharmacological Profile

- Chemical Formula : CHFNO

- Molecular Weight : 244.22 g/mol

- Drug Class : Investigational small molecule

- Indications : Primarily investigated for HIV infection and potential applications in oncology.

属性

IUPAC Name |

1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAQJAQSWSNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860345 | |

| Record name | 1-(2,3-Dideoxy-3-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25526-93-6 | |

| Record name | 3'-Fluorothymidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。